2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide
Description
This compound features a fused [1,3]thiazolo[4,5-g][1,3]benzothiazole core substituted with a methyl group at position 7 and a 2,5-dimethylfuran-3-carboxamide moiety at position 2. The furan-3-carboxamide group introduces hydrogen-bonding capacity and modulates solubility. Structural characterization of such compounds often employs crystallographic methods facilitated by programs like SHELX .
Properties
IUPAC Name |
2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-7-6-10(8(2)21-7)15(20)19-16-18-12-5-4-11-13(14(12)23-16)22-9(3)17-11/h4-6H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPBRFKKPNCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with the furan ring. Key steps include:
Formation of Thiazole and Benzothiazole Rings: These are synthesized through cyclization reactions involving appropriate precursors such as thiourea and halogenated aromatic compounds.
Coupling Reaction: The thiazole and benzothiazole intermediates are then coupled with a furan derivative under specific conditions, often involving catalysts and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to promote the coupling reactions.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2,5-Dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)
Structural Features :
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
Key Comparisons :
- Synthesis: Both 11a and 11b are synthesized via condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid, achieving moderate yields (68%) .
- Substituent Effects: The trimethyl group in 11a likely enhances lipophilicity, whereas the cyano group in 11b increases polarity. The target compound’s dimethylfuran-carboxamide may balance solubility and bioavailability.
Pyrimidoquinazoline Derivative (Compound 12)
Structural Features :
- 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.
Key Comparisons :
- Synthesis : Compound 12 is synthesized via prolonged reflux (12 hours) with anthranilic acid, yielding 57% . The lower yield compared to 11a/b suggests a more complex reaction pathway.
- Stability : The higher melting point (268–269°C) indicates enhanced thermal stability, possibly due to the pyrimidoquinazoline core. The target compound’s thiazolo-benzothiazole system may offer comparable rigidity.
Methylsulfanyl-Benzothiazolothiazole Analog (CAS 397290-24-3)
Structural Features :
- CAS 397290-24-3 : 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine.
Key Comparisons :
| Parameter | CAS 397290-24-3 | Target Compound |
|---|---|---|
| Molecular Formula | C₉H₇N₃S₃ | C₁₉H₁₅N₃O₂S₂ |
| Molecular Weight | 253.37 | 397.52 |
| Substituents | Methylsulfanyl | Methylfuran-carboxamide |
- The furan-carboxamide moiety may enhance hydrogen-bonding interactions, relevant in drug-receptor binding.
Research Findings and Implications
- Synthetic Efficiency : Compounds 11a/b and 12 demonstrate moderate yields (57–68%), suggesting room for optimization in the target compound’s synthesis.
- Thermal Stability : Higher melting points in fused-ring systems (e.g., 268°C for Compound 12) correlate with structural rigidity, a trait shared by the thiazolo-benzothiazole core.
- Bioactivity Potential: The furan-carboxamide group in the target compound could improve pharmacokinetic properties compared to nitrile (11a/b) or methylsulfanyl (CAS 397290-24-3) substituents.
Biological Activity
The compound 2,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and the underlying mechanisms based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and benzothiazole moieties. The methods often employ various reagents and conditions to achieve the desired structure while ensuring high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. A study focusing on similar benzothiazole compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicated that compounds with structural similarities to our target compound effectively reduced cell viability at micromolar concentrations .
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | Induction of apoptosis, inhibition of AKT/ERK pathways |
| 4i | A549 | 2.5 | Cell cycle arrest, downregulation of IL-6 and TNF-α |
| Target Compound | A431 | TBD | TBD |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies using RAW264.7 mouse monocyte macrophages revealed that similar benzothiazole derivatives significantly decreased the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment . This suggests a dual mechanism where the compound could potentially mitigate cancer progression by addressing both tumor growth and the inflammatory microenvironment.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. Research indicates that compounds in this class can inhibit key signaling pathways associated with cell survival and proliferation:
- AKT Pathway: Inhibition leads to reduced cell growth and increased apoptosis.
- ERK Pathway: Modulation can result in altered cell cycle dynamics.
Case Studies
One notable case study involved the evaluation of a series of benzothiazole derivatives against multiple cancer cell lines. The study found that modifications to the benzothiazole core significantly influenced biological activity. The target compound's structural features suggest it may follow similar trends in activity enhancement through strategic substitutions .
Q & A
Q. Methodological solutions :
- Solvent optimization : Replace DMF with dichloromethane or acetonitrile to reduce side reactions .
- Catalyst use : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Temperature control : Conduct reactions under reflux (e.g., 80°C in DMF) to accelerate kinetics .
- Stoichiometry adjustment : Use 1.2–1.5 equivalents of acyl chloride to drive the reaction .
Advanced: What SAR strategies enhance anticancer activity?
Q. Key approaches :
- Substituent variation : Modify the furan’s methyl groups (e.g., 2-Cl, 5-NO₂) or thiazolo-benzothiazole’s 7-methyl to probe steric/electronic effects .
- Bioisosteric replacement : Replace the furan with thiophene or pyrazole to assess ring flexibility .
- In vitro screening : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compounds with IC₅₀ < 10 µM warrant further study .
Advanced: How does crystallography resolve structural ambiguities?
Q. X-ray diffraction (XRD) :
- Confirms dihedral angles between fused rings (e.g., 5.59° for benzene-thiazole planes in related compounds) .
- Identifies hydrogen-bonding networks (e.g., C–H···N interactions stabilizing crystal packing) .
- Guides optimization of π-π stacking (e.g., centroid distances ~3.5–3.7 Å enhance stability) .
Basic: What in vitro assays evaluate anticancer potential?
Q. Standard protocols :
- Cytotoxicity : MTT assay (48–72 hr exposure, IC₅₀ calculation) .
- Apoptosis : Annexin V/PI staining via flow cytometry.
- Cell cycle analysis : PI staining to assess G1/S arrest .
Controls : Include cisplatin or doxorubicin as positive controls.
Advanced: Which computational methods predict target binding?
Q. Molecular docking (AutoDock/Vina) :
- Screen against targets like topoisomerase II or EGFR using PDB structures (e.g., 1ZXM).
- Prioritize compounds with binding energies < -8 kcal/mol .
MD simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) .
Advanced: How is solubility/bioavailability optimized?
Q. Strategies :
- Pro-drug design : Introduce phosphate esters or PEGylated side chains .
- Salt formation : Use hydrochloride or sodium salts for improved aqueous solubility.
- LogP adjustment : Add polar groups (e.g., -OH, -SO₃H) while maintaining clogP < 3 .
Basic: Which structural features enhance stability?
- Rigid fused rings : Thiazolo-benzothiazole resists enzymatic degradation .
- Methyl groups : Shield the amide bond from hydrolysis .
- Crystallinity : High melting points (>250°C) correlate with stability .
Advanced: How to resolve contradictory bioactivity data?
Q. Analytical steps :
- Purity verification : HPLC (≥98% purity) and ¹H NMR .
- Assay standardization : Use identical cell lines/passage numbers across labs.
- Dose-response curves : Test 0.1–100 µM ranges to confirm IC₅₀ trends .
- Meta-analysis : Compare data across >3 independent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
